molecular formula C8H10N2OS B7976568 3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one

3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No.: B7976568
M. Wt: 182.25 g/mol
InChI Key: PZMKEVXKUJJKQV-ONEGZZNKSA-N
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Description

3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one is an enaminone derivative characterized by a thiazole ring substituted at the 5-position and a dimethylamino group conjugated to an α,β-unsaturated ketone. This compound serves as a key intermediate in synthesizing bioactive heterocycles, particularly pyrazolo[1,5-a]pyrimidines, which exhibit antimicrobial properties .

Synthesis: The compound is synthesized via refluxing 5-acetyl-2,4-dimethylthiazole with dimethylformamide-dimethylacetal in dry xylene, yielding 3-(dimethylamino)-1-(2,4-dimethyl-1,3-thiazol-5-yl)prop-2-en-1-one (compound 11) in high yield. Structural confirmation is achieved through elemental analysis and spectral

  • ¹H NMR: δ 2.49 (s, 3H, CH₃), 2.78 (s, 3H, CH₃), 2.98 (s, 3H, CH₃), 3.15 (s, 3H, CH₃), 5.49–5.54 (d, 1H, J=12 Hz, CH=CH–N), and 6.90–7.28 (d, 1H, J=12 Hz, CH=CH–N) .

Applications:
It is a precursor for pyrazolo[1,5-a]pyrimidines, which show moderate antimicrobial activity against Gram-positive and Gram-negative bacteria (Table 1) .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-10(2)4-3-7(11)8-5-9-6-12-8/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMKEVXKUJJKQV-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Dimethylamino)-1-(1,3-thiazol-5-yl)prop-2-en-1-one, also referred to by its CAS number 191729-34-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₂OS
  • Molecular Weight : 182.24 g/mol
  • Melting Point : 108–110 °C

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
  • Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has been noted to affect the mitotic spindle formation in centrosome-amplified cancer cells, leading to multipolar mitosis and subsequent cell death .

Biological Activity Data

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerSignificant
Enzyme InhibitionHigh

Case Study 1: Anticancer Activity

A study explored the effects of this compound on human colon cancer cell lines. The compound induced multipolar spindle formation in centrosome-amplified DLD1 cells, leading to increased mitotic errors and cell death. The study reported a significant increase in multipolar mitoses when treated with concentrations as low as 15 μM .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several thiazole derivatives, including our compound of interest. Results indicated that it exhibited moderate activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its potential as a lead compound for developing new antibiotics .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

  • Selectivity for Cancer Cells : The compound shows a higher selectivity for cancer cells over normal cells, making it a promising candidate for targeted cancer therapies.
  • Inhibition of Carbonic Anhydrase : It has been found to inhibit carbonic anhydrase IX selectively, which is implicated in tumor growth and metastasis .
  • Potential for Drug Development : The unique structure allows for further modifications to enhance its efficacy and reduce toxicity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiazole-Based Enaminones

Key Observations :

  • Substituent Effects: Methyl and methylamino groups at the 2- and 4-positions of the thiazole ring (e.g., compound 11) enhance stability and moderate bioactivity. Fluorophenyl substituents (e.g., compounds 11 and 12 in ) improve inhibitory potency against bacterial targets, likely due to increased lipophilicity and electron-withdrawing effects.
  • Positional Isomerism: The substitution pattern on the thiazole ring (e.g., 2- vs. 5-position) significantly impacts molecular conformation. For example, (E)-3-dimethylamino-1-(1,3-thiazol-2-yl)prop-2-en-1-one (thiazol-2-yl isomer) exhibits distinct crystal packing compared to the 5-substituted analogue, influencing solubility and reactivity .

Non-Thiazole Enaminones

Table 2: Comparison with Benzoimidazole and Pyridine Analogues
Compound Name Core Structure Key Features Application Reference
(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(dimethylamino)prop-2-en-1-one Benzoimidazole Enhanced π-stacking capability Anticancer research
1-[5-({[3-chloro-5-(trifluoromethyl)pyridinyl]amino}methyl)isoxazolyl]-3-(dimethylamino)prop-2-en-1-one Pyridine-isoxazole hybrid Trifluoromethyl group enhances metabolic stability Agricultural chemistry

Key Observations :

  • Functional Groups : Chlorine and trifluoromethyl groups (e.g., ) increase electronegativity and resistance to enzymatic degradation, making such compounds suitable for prolonged bioactivity.

Research Findings and Implications

  • Antimicrobial Activity : Compound 11 and its derivatives exhibit moderate antimicrobial activity, though less potent than ampicillin or tetracycline. Structural optimization (e.g., halogenation) could enhance efficacy .
  • Synthetic Versatility: The enaminone core enables diverse cycloaddition reactions (e.g., with hydrazonoyl halides) to generate pyrazolo[1,5-a]pyrimidines and isoxazolines, underscoring its utility in medicinal chemistry .
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -F, -Cl) on the aryl moiety improve target binding.

Preparation Methods

Direct Condensation of Thiazole Derivatives

The most direct route involves condensing 1-(1,3-thiazol-5-yl)propan-1-one with dimethylamine in the presence of a dehydrating agent. Thionyl chloride (SOCl₂) is commonly employed to activate the ketone for nucleophilic attack by dimethylamine, forming the enaminone via elimination of HCl.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C under nitrogen atmosphere

  • Molar Ratio: 1:1.2 (ketone:dimethylamine)

Key Intermediate:
The thiazole precursor, 1-(1,3-thiazol-5-yl)propan-1-one, is synthesized via Friedel-Crafts acylation of thiazole with propionyl chloride.

Yield: 68–75% after column chromatography (ethyl acetate/hexane).

Lithium Diisopropylamide (LDA)-Mediated Alkylation

Enolate Formation and Aldehyde Addition

A two-step approach involves generating a thiazole-stabilized enolate followed by alkylation. The thiazole ring is first functionalized with a propenone moiety via LDA-mediated deprotonation and subsequent aldehyde addition.

Procedure:

  • Enolate Formation:

    • 1-(1,3-thiazol-5-yl)ethanone (10 mmol) is treated with LDA (2.5 equiv) in THF at −78°C.

  • Aldehyde Addition:

    • Dimethylaminoacetaldehyde (1.2 equiv) is added dropwise, followed by warming to 25°C.

Workup:

  • Quenching with aqueous HCl, extraction with chloroform, and silica gel chromatography yield the title compound.

Yield: 62–70%.

Bromination-Cyclization Strategy

Thiazole Ring Construction

This method constructs the thiazole ring in situ from a brominated ketone and methylthiourea, followed by enaminone formation.

Steps:

  • Bromination:

    • 1-Cyclopropylethanone is brominated with Br₂ in acetic acid to yield 2-bromo-1-cyclopropylethanone.

  • Cyclization:

    • The bromo ketone reacts with methylthiourea in ethanol under reflux to form 4-cyclopropyl-N-methylthiazol-2-amine.

  • Enaminone Formation:

    • Acetylation with acetaldehyde and oxidation with MnO₂ yields the target compound.

Yield: 55–60% after recrystallization.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation enhances reaction rates for condensations involving guanidine derivatives. A mixture of 1-(1,3-thiazol-5-yl)propan-1-one, dimethylformamide dimethylacetal (DMF-DMA), and morpholine is irradiated at 120°C for 20 minutes.

Advantages:

  • Time Reduction: 20 minutes vs. 12 hours conventional heating.

  • Yield Improvement: 78–82%.

Comparative Analysis of Preparation Methods

Method Reagents Temperature Time Yield Purity
Direct CondensationSOCl₂, dimethylamine0–25°C6–8 h68–75%>95%
LDA AlkylationLDA, dimethylaminoacetaldehyde−78°C to 25°C4–6 h62–70%90–93%
Bromination-CyclizationBr₂, methylthiourea, MnO₂Reflux24–48 h55–60%85–88%
MicrowaveDMF-DMA, morpholine120°C20 min78–82%>98%

Critical Challenges and Optimization Strategies

Oxidation and Impurity Control

The enaminone’s α,β-unsaturated system is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants like L-ascorbic acid during workup.

Solvent Selection

Polar aprotic solvents (THF, DCM) improve reagent solubility, while chlorinated solvents minimize side reactions.

Scalability Considerations

The microwave method offers the highest scalability, with batch sizes up to 500 g reported. In contrast, LDA-mediated reactions require cryogenic conditions, limiting industrial adoption .

Q & A

Q. Advanced: How can reaction conditions be optimized to enhance yield and purity during scale-up?

Answer: Optimization involves solvent selection (e.g., ethanol or DMF for solubility), catalyst screening (e.g., triethylamine for acid scavenging), and temperature control. For example, reflux in ethanol minimizes side reactions compared to polar aprotic solvents. Purity is improved via recrystallization from DMF/EtOH (1:1), as described for related heterocycles . Kinetic monitoring using HPLC or TLC ensures reaction completion, while elemental analysis validates stoichiometric integrity .

Basic: What is the role of this compound as an intermediate in medicinal chemistry?

Answer:
The enaminone scaffold serves as a precursor for bioactive heterocycles, such as isoxazoles and triazolopyrimidines, via cyclocondensation with hydroxylamine or amidines. Its electron-deficient α,β-unsaturated system facilitates nucleophilic attacks, enabling diversification for anticancer or antimicrobial agents .

Q. Advanced: What structural modifications to the thiazole ring enhance selectivity against hepatocellular carcinoma?

Answer: Substitution at the thiazole 5-position with electron-withdrawing groups (e.g., nitro or cyano) improves binding to kinase active sites. Computational docking studies (e.g., AutoDock Vina) guide rational design, while in vitro assays (MTT/PI staining) validate cytotoxicity. Analogous compounds with 2-thiazolyl substituents show enhanced activity, suggesting regioselectivity impacts target engagement .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assigns vinyl proton coupling patterns (J = 12–14 Hz for trans-configuration) and carbonyl carbons (~190 ppm).
  • IR : Confirms enaminone C=O (1680–1700 cm⁻¹) and conjugated C=C (1600–1620 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verifies molecular ion [M+H]+ with <2 ppm error .

Q. Advanced: How do crystallographic data resolve conformational ambiguities observed in solution-phase NMR?

Answer: X-ray crystallography reveals planar enaminone systems and hydrogen-bonding networks (e.g., N–H···O interactions) that stabilize specific tautomers. For example, crystal structures of analogous compounds show non-coplanar thiazole and enaminone rings due to steric hindrance, clarifying discrepancies in NMR-derived dihedral angles .

Basic: What stability considerations are critical for storing this compound?

Answer:
The compound is hygroscopic and light-sensitive. Storage under nitrogen at –20°C in amber vials prevents degradation. TGA/DSC analysis identifies decomposition onset (~150°C), guiding handling protocols .

Q. Advanced: How can accelerated stability studies predict shelf-life under varying conditions?

Answer: Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV monitoring quantify degradation products. Arrhenius modeling extrapolates shelf-life at 25°C. pH-rate profiling (e.g., buffers from pH 1–13) identifies acid-catalyzed hydrolysis as the primary degradation pathway .

Basic: What biological screening models are used to evaluate its anticancer potential?

Answer:

  • In vitro : MTT assays on HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines.
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI) and ROS detection .

Q. Advanced: How do structural analogs address contradictions in cytotoxicity data across cell lines?

Answer: Metabolic stability (e.g., microsomal incubation with LC-MS/MS analysis) explains differential activity. For instance, 5-thiazolyl analogs exhibit higher CYP3A4-mediated clearance than 2-thiazolyl variants, reducing efficacy in certain models. Proteomics (e.g., SILAC) identifies off-target kinase interactions that modulate selectivity .

Basic: What safety precautions are recommended for handling this compound?

Answer:
GHS Hazard Codes : Eye Irrit. 2, Skin Irrit. 2. Use nitrile gloves, goggles, and fume hoods. Neutralize spills with 5% acetic acid .

Q. Advanced: How are impurity profiles controlled during large-scale synthesis?

Answer: QbD-guided process optimization identifies critical quality attributes (CQAs), such as residual solvents (DMF < 500 ppm). DoE (Design of Experiments) screens factors (temperature, catalyst loading) to minimize byproducts. HPLC-PDA with spiking experiments confirms impurity identity .

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